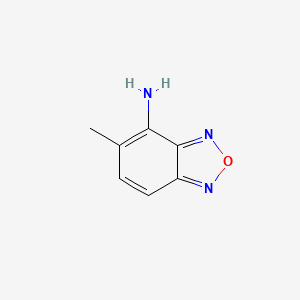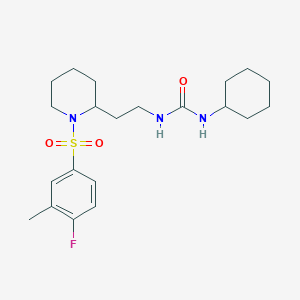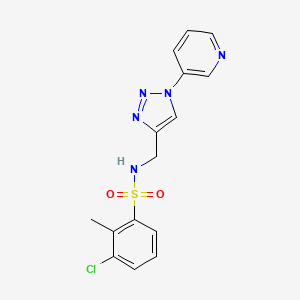![molecular formula C12H6ClF3N2S B2658672 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile CAS No. 338407-61-7](/img/structure/B2658672.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile
カタログ番号 B2658672
CAS番号:
338407-61-7
分子量: 302.7
InChIキー: MRGVWGYPMQITRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile” is a chemical compound with the molecular formula C12H6ClF3N2S . It is a solid substance .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile” includes a pyridine ring, a thiophene ring, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The predicted boiling point of “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile” is 353.3±37.0 °C . Its predicted density is 1.457±0.06 g/cm3 . The predicted pKa value is -1.82±0.39 .科学的研究の応用
Chemical Reactivity and Synthesis
- Alkyne Coupling Reactions : This compound is involved in alkyne coupling reactions mediated by iron(II) complexes, leading to the highly chemo- and regioselective formation of η6-coordinated arene and pyridine complexes. Such reactions provide access to π-arene and -pyridine complexes with significant potential in synthesizing organic electronic materials (Ferré, Toupet, & Guerchais, 2002).
- Polymer Chemistry : The synthesis of oxidized and reduced poly(2,5-di-(-2-thienyl)-pyrrole) through electrochemical methods in acetonitrile showcases the application of similar compounds in conducting polymer chemistry. These studies contribute to the development of novel materials with potential applications in electronics and sensor technology (Brillas, Carrasco, Figueras, Urpí, & Otero, 1995).
Coordination Chemistry and Metal Complexes
- Luminescent Lanthanide Ion Complexes : The creation of thiophene-derivatized pybox and its highly luminescent lanthanide ion complexes underscores the role of such compounds in forming materials with notable photophysical properties. These complexes, which show high luminescence in both solid state and solution, are of interest for applications in lighting, displays, and bioimaging (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Electrochemistry and Electrosynthesis
- Anodic Electrosynthesis and Cathodic Electrodissolution : The study of poly(2,5-di-(2-thienyl)pyrrole) through anodic electrosynthesis and cathodic electrodissolution in acetonitrile presents a new approach to processibility. This research highlights the electrochemical versatility of such compounds, paving the way for innovative methodologies in material synthesis and manipulation (Carrasco, Figueras, Otero, & Brillas, 1993).
Molecular Encapsulation and Network Formation
- Molecular Capsules : The formation of solvent-stabilized molecular capsules from pyrrogallolarenes in acetonitrile underlines the utility of this compound in host-guest chemistry. Such capsules, capable of encapsulating various cations, demonstrate the potential for creating selective sensors and carriers for molecular recognition processes (Shivanyuk, Friese, Döring, & Rebek, 2003).
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2S/c13-9-4-7(12(14,15)16)6-18-11(9)8(5-17)10-2-1-3-19-10/h1-4,6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGVWGYPMQITRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2658590.png)
![1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2658591.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)
![N-[(1-Methylpyrrol-2-yl)methyl]-11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2658593.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide](/img/structure/B2658596.png)


![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)

![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)
![5-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2658609.png)